3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione

Catalog No.
S13999399
CAS No.
M.F
C12H9BrN2O3
M. Wt
309.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrr...

Product Name

3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione

IUPAC Name

3-(4-bromo-3-oxo-1H-isoindol-2-yl)pyrrolidine-2,5-dione

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11 g/mol

InChI

InChI=1S/C12H9BrN2O3/c13-7-3-1-2-6-5-15(12(18)10(6)7)8-4-9(16)14-11(8)17/h1-3,8H,4-5H2,(H,14,16,17)

InChI Key

WRRKIFHYJMISPK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)N2CC3=C(C2=O)C(=CC=C3)Br

3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione is a complex organic compound notable for its unique structural features. It contains a brominated isoindoline moiety and a pyrrolidine-2,5-dione core, which are significant in medicinal chemistry due to their potential biological activities. The bromine atom enhances the compound's reactivity, influencing its pharmacological properties, while the isoindoline structure contributes to its stability and solubility in organic solvents, making it suitable for various applications in drug development and synthesis .

Typical of its functional groups. Common reactions include:

  • Oxidation: The presence of the bromine and carbonyl groups allows for oxidation reactions, which can modify the isoindoline structure.
  • Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to alter the carbonyl functionalities.
  • Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups .

These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications.

Preliminary studies suggest that 3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione may exhibit significant biological activities. Its interaction with specific molecular targets such as enzymes or receptors indicates potential anti-inflammatory, antitumor, or neuroprotective effects. The exact mechanisms through which this compound influences biological pathways require further experimental validation to elucidate its therapeutic potential .

The synthesis of 3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Isoindoline Core: This may involve cyclization reactions starting from appropriate precursors.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination techniques.
  • Pyrrolidine Formation: The pyrrolidine ring can be synthesized via cyclization methods involving amino acids or other nitrogen-containing compounds.
  • Functional Group Modifications: Final modifications may include oxidation or reduction steps to achieve the desired functional groups .

Industrial methods often focus on optimizing these laboratory techniques for scalability while ensuring safety and product purity through crystallization or chromatography.

The unique combination of functional groups in 3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione allows it to engage in diverse chemical interactions. Potential applications include:

  • Pharmaceutical Development: Due to its potential biological activity, it may serve as a lead compound in drug discovery.
  • Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms and interactions in organic chemistry.
  • Material Science: The compound's properties may lend themselves to applications in developing new materials with specific functionalities .

Interaction studies are essential to understand how 3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione behaves in biological systems. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to target proteins or enzymes.
  • Pharmacodynamics: Understanding the effects of the compound on biological pathways and cellular responses.
  • Pharmacokinetics: Evaluating how the compound is absorbed, distributed, metabolized, and excreted in biological systems.

Such studies help delineate the therapeutic potential of the compound and guide further development efforts .

Several compounds share structural similarities with 3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione. These include:

Similar Compounds

Compound NameStructural FeaturesNotable Uses
LenalidomideIsoindoline moiety; used in treating multiple myelomaAntitumor agent
ThalidomideSimilar structural features; known for immunomodulatory effectsTreatment of leprosy and multiple myeloma
3-(4-bromo-1-oxoisoindolinyl)piperidineContains a bromo-substituted isoindoline structureResearch in PROTAC technology

Uniqueness

The uniqueness of 3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-y)pyrrolidine lies in its specific combination of bromination and isoindoline structure along with trimethylsilyl ether functionality. This distinct configuration enhances its solubility and bioavailability compared to similar compounds, potentially leading to improved therapeutic outcomes in medicinal applications .

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

307.97965 g/mol

Monoisotopic Mass

307.97965 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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